N-Benzyl-L-serine, methyl ester

概要

説明

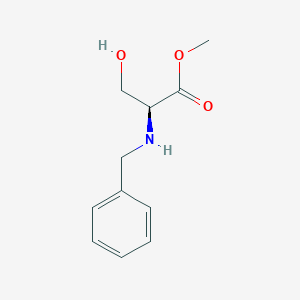

N-Benzyl-L-serine, methyl ester (CAS: 123639-56-5) is a chiral amino acid derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol. Its IUPAC name is methyl (2S)-2-(benzylamino)-3-hydroxypropanoate, and its structure features a benzyl group attached to the amine of L-serine and a methyl ester on the carboxyl group (). This compound is used in organic synthesis, particularly as a building block for peptides and heterocycles (). Key properties include:

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Micrococcin P1 involves a series of complex steps. One notable method includes the use of a molybdenum (VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . This method features a C–H activation strategy to install the trisubstituted pyridine core and thiazole groups . The synthesis is concise, involving 15 steps in the longest linear sequence .

Industrial Production Methods: Industrial production of Micrococcin P1 is not widely documented, but the synthetic route developed in laboratory settings provides a scalable and practical approach. The use of mild and neutral conditions for cyclodehydration makes it suitable for large-scale production .

化学反応の分析

反応の種類: マイクロコシンP1は、以下を含むさまざまな化学反応を起こします:

酸化: チアゾール環とチアゾリン環は、特定の条件下で酸化できます.

還元: 還元反応は、ペプチドバックボーンと側鎖を変更できます.

置換: 置換反応は、ピリジンコアとチアゾール基で発生する可能性があります.

一般的な試薬と条件:

酸化: 過酸化水素や過酸などの試薬.

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬.

置換: 求核試薬または求電子試薬を含む条件.

主要な生成物: これらの反応から形成される主要な生成物には、生物活性を変えた修飾されたチオペプチド構造が含まれます .

4. 科学研究への応用

マイクロコシンP1は、広範囲にわたる科学研究への応用があります:

化学: チオペプチド合成と反応性を調べるためのモデル化合物として使用されます.

生物学: 抗菌活性と抗原虫活性が調査されています.

科学的研究の応用

Pharmaceutical Development

NB-L-Ser-OMe serves as an important intermediate in the synthesis of pharmaceuticals, especially for drugs targeting neurological disorders. Its structural features allow for selective chemical reactions that facilitate the development of complex therapeutic agents.

Biochemical Research

The compound is utilized in enzyme inhibition studies and protein interaction research. It aids in understanding biochemical pathways by serving as a substrate for various enzymes, such as bromelain and papain, which are involved in hydrolysis reactions.

Peptide Synthesis

NB-L-Ser-OMe is a valuable building block in peptide synthesis. The benzyl group protects the amine during coupling reactions with other amino acids, enabling the formation of desired peptide sequences. After assembly, the benzyl group can be removed under mild conditions to yield functional peptides.

Drug Delivery Systems

Due to its favorable properties, NB-L-Ser-OMe is explored for use in drug delivery systems. These systems aim to enhance the bioavailability of therapeutic agents by improving their solubility and stability.

Cosmetic Formulations

Recent studies have investigated its potential applications in cosmetic products, particularly for anti-aging formulations due to its beneficial effects on skin health.

Data Table: Comparison of Related Compounds

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| N-Benzoyl-L-serine methyl ester | Contains a benzoyl group instead of benzyl | Used in enzyme kinetics studies |

| L-Serine methyl ester | No protective groups; simpler structure | Directly involved in metabolic pathways |

| N-Cbz-L-serine | Contains a benzyloxycarbonyl protecting group | Commonly used for peptide synthesis |

| L-Serine | Natural amino acid without modifications | Essential for protein synthesis |

Case Study 1: Enzyme Interaction Studies

Research has shown that NB-L-Ser-OMe interacts with proteolytic enzymes like bromelain and papain, providing insights into its reactivity within biological systems. Kinetic studies indicated that the hydrolysis of NB-L-Ser-OMe by bromelain follows a complex mechanism involving substrate activation, highlighting its role as a substrate in enzyme catalysis .

Case Study 2: Peptidomimetics Development

In developing peptidomimetics, researchers have utilized NB-L-Ser-OMe due to its ability to mimic natural peptides while offering enhanced stability and cell permeability. This application is crucial for designing new therapeutic agents with improved pharmacological properties .

作用機序

マイクロコシンP1は、リボソームタンパク質合成を阻害することでその効果を発揮します. マイクロコシンP1は、23SリボソームRNAのL11結合ドメインと相互作用し、伸長因子G(EF-G)の結合を阻害することでタンパク質合成を阻害します . この機序は他のチオペプチド系抗生物質と類似していますが、その効力を高める独自の構造的特徴があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

N-Cbz-L-serine Benzyl Ester

Structural Differences :

- N-Cbz-L-serine benzyl ester replaces the benzylamine group with a carbobenzyloxy (Cbz) protecting group and uses a benzyl ester instead of methyl ().

- Cbz vs. Benzyl: The Cbz group is bulkier and requires hydrogenolysis for deprotection, whereas the benzyl group in N-Benzyl-L-serine may exhibit different stability under acidic/basic conditions.

N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester

Structural Differences :

- Features a vinylglycine backbone and a benzyloxycarbonyl (Cbz) group ().

- The vinyl group enables participation in cycloaddition or polymerization reactions, unlike the hydroxyl-bearing serine derivative.

Benzoylated Amino Acid Esters (e.g., N-Benzoyl-L-threonine Methyl Ester)

Structural Differences :

- Benzoyl groups (electron-withdrawing) replace the benzylamine in N-Benzyl-L-serine ().

- Ester Variations : Methyl (N-Benzyl-L-serine) vs. ethyl (e.g., N-Acetyl-L-phenylalanine ethyl ester, ).

Reactivity :

- Benzoyl derivatives are less prone to nucleophilic attack compared to benzyl-protected amines.

- Methyl esters hydrolyze faster than benzyl esters under basic conditions ().

| Property | N-Benzyl-L-serine, Methyl Ester | N-Benzoyl-L-threonine Methyl Ester |

|---|---|---|

| Functional Group | Benzylamine | Benzoyl |

| Ester Hydrolysis Rate | Moderate (methyl ester) | Slower (benzyl ester) |

| Electron Effects | Electron-donating (benzyl) | Electron-withdrawing (benzoyl) |

Physicochemical and Functional Comparisons

Solubility and Stability

- This compound: Limited solubility data; likely polar due to hydroxyl and ester groups. Stability concerns include sensitivity to oxidizers and heat ().

- N-Cbz-L-serine Benzyl Ester : Lower solubility in polar solvents due to aromatic Cbz and benzyl groups ().

- Benzyl Benzoate: Non-polar, used as a reference for ester stability; stable under ambient conditions ().

生物活性

N-Benzyl-L-serine, methyl ester is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor interactions. This article explores the compound's biological activity through various studies, highlighting its mechanisms, applications, and relevant findings.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.25 g/mol

- Density : 1.2 g/cm³

- Melting Point : 41-43 °C

- Boiling Point : 442.6 °C at 760 mmHg

This compound interacts with specific enzymes and receptors, influencing various biological pathways. The benzylamino group is crucial for its binding affinity to target proteins, which can lead to either inhibition or activation of enzymatic activities.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on serine proteases. For instance, studies have shown that it can act as a substrate for bromelain and papain, two well-characterized serine proteases. The kinetics of hydrolysis of N-benzoyl-L-serine methyl ester by these enzymes reveal significant insights into its enzymatic interactions:

| Enzyme | K_m (mM) | k_cat (s^-1) | Comments |

|---|---|---|---|

| Bromelain | 1.22 ± 0.73 | 0.0157 ± 0.0032 | Shows complex kinetics with substrate activation |

| Papain | 52 ± 4 | Not specified | Comparatively higher K_m than bromelain |

The hydrolysis reaction's kinetics suggest that non-productive binding may occur, indicating a complex relationship between substrate concentration and reaction velocity .

Therapeutic Potential

This compound has been explored for its therapeutic applications in treating various diseases due to its ability to modulate enzyme activity. Its structural characteristics make it a valuable building block in drug design and development.

- Cancer Research : The compound's ability to inhibit serine proteases may be leveraged in cancer therapies where these enzymes play a role in tumor progression.

- Inflammatory Diseases : By modulating protease activity, it could potentially alleviate conditions characterized by excessive inflammation.

Case Studies

Several case studies have documented the effects of N-Benzyl-L-serine derivatives in biological systems:

- Study on Muscle Recovery : A study indicated that amino acid derivatives like N-Benzyl-L-serine could enhance muscle recovery post-exercise by influencing anabolic hormone secretion .

- Cognitive Function : Another investigation highlighted the role of serine derivatives in improving mental performance during stress-related tasks, suggesting potential applications in cognitive health .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-Benzyl-L-serine, methyl ester in laboratory settings?

this compound is harmful via inhalation, skin contact, and ingestion. Researchers must use fume hoods, wear nitrile gloves, and employ chemical-resistant lab coats. Immediate first aid includes rinsing eyes with water (15+ minutes) and washing skin with soap. Emergency respiratory support may be required if inhaled .

Q. What synthetic strategies are effective for preparing this compound?

A common approach involves benzylation of L-serine methyl ester derivatives. For example, benzyl chloroformate (Cbz-Cl) can protect the amino group in a Schotten-Baumann reaction under basic conditions (e.g., potassium bicarbonate) at 0°C, followed by esterification . Alternative routes may use reductive amination with benzyl halides. Yield optimization requires controlled stoichiometry (110% excess of benzylating agent) and inert atmospheres to prevent hydrolysis .

Q. How do NMR and mass spectrometry confirm the structural identity of this compound?

- NMR : The H-NMR spectrum shows a singlet for the methyl ester (δ ~3.7 ppm), a multiplet for the benzyl group (δ ~7.3 ppm), and a triplet for the serine backbone’s α-proton (δ ~4.1 ppm).

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 210.1, aligning with its molecular weight (209.24 g/mol). Fragmentation patterns include loss of COMe (−59 Da) and benzyl group (−91 Da) .

Advanced Research Questions

Q. How can the Taguchi experimental design method optimize synthesis parameters for this compound?

The Taguchi method reduces experimental trials by using orthogonal arrays to test parameters like catalyst concentration, temperature, and molar ratios. For methyl ester synthesis, key factors include:

- Catalyst type : Basic catalysts (e.g., KOH) accelerate esterification but may require anhydrous conditions.

- Concentration : Optimal catalyst loading (e.g., 1.5 wt%) maximizes yield while minimizing side reactions.

- Temperature : 60°C balances reaction rate and thermal stability . A modified L9 orthogonal array (4 factors, 3 levels) can systematically identify interactions, with ANOVA prioritizing catalyst concentration as the most influential parameter (77.6% contribution) .

Q. What analytical challenges arise in quantifying methyl ester content, and how are they resolved?

GC-MS or HPLC is used to quantify methyl esters, but co-elution of by-products (e.g., glycerol, unreacted fatty acids) complicates analysis. Solutions include:

- Derivatization with BSTFA to enhance volatility for GC.

- Internal standards (e.g., methyl heptadecanoate) for calibration.

- Column selection (e.g., HP-Innowax) to resolve polar compounds .

Q. How do protecting group strategies (e.g., benzyl vs. acetyl) affect the yield and purity of N-protected serine methyl esters?

- Benzyl groups : Provide steric protection but require harsh deconditions (e.g., H/Pd-C). Yield losses occur via premature deprotection.

- Acetyl groups : Less stable under basic conditions but easily removed with aqueous acid. Comparative studies show benzyl protection improves crystallinity (purity >95%) but reduces overall yield by ~15% compared to acetylated analogs .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in C-NMR or IR data may arise from rotamers or hydrate formation. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- X-ray crystallography for unambiguous conformation analysis.

- Cross-validation with computational methods (DFT) to predict spectral patterns .

Q. Methodological Tables

Table 1. Key Parameters for Taguchi Optimization of Methyl Ester Synthesis

| Parameter | Level 1 | Level 2 | Level 3 | Contribution (%) |

|---|---|---|---|---|

| Catalyst type | KOH | NaOH | NaOMe | 12.4 |

| Catalyst conc. | 0.5 wt% | 1.0 wt% | 1.5 wt% | 77.6 |

| Temperature | 40°C | 50°C | 60°C | 8.2 |

| Molar ratio (MeOH) | 1:4 | 1:6 | 1:8 | 1.8 |

Table 2. Comparative Yields of N-Protected Serine Methyl Esters

| Protecting Group | Yield (%) | Purity (%) | Deprotection Method |

|---|---|---|---|

| Benzyl | 72–78 | 95–98 | H/Pd-C |

| Acetyl | 85–90 | 88–92 | HCl/MeOH |

| Cbz | 65–70 | 93–96 | HBr/AcOH |

特性

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZGWPPEZCREPP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472850 | |

| Record name | N-BENZYL-L-SERINE, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123639-56-5 | |

| Record name | N-BENZYL-L-SERINE, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。